2-(4-Chloro-3-methylphenoxy)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
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Overview
Description
2-(4-Chloro-3-methylphenoxy)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrole core, the attachment of the pyrimidinyl group, and the final coupling with the chloromethylphenoxy moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or halogen substituents.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-methylphenoxy)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one: The parent compound.
2-(4-Chloro-3-methylphenoxy)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-ol: A hydroxylated derivative.
2-(4-Chloro-3-methylphenoxy)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-amine: An amine derivative.
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21ClN4O2 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone |
InChI |
InChI=1S/C19H21ClN4O2/c1-13-7-16(3-4-17(13)20)26-12-18(25)23-8-14-10-24(11-15(14)9-23)19-21-5-2-6-22-19/h2-7,14-15H,8-12H2,1H3 |
InChI Key |
UPERKPJFCJJHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CC3CN(CC3C2)C4=NC=CC=N4)Cl |
Origin of Product |
United States |
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